molecular formula C7H12Br2O2 B14743889 2,3-Dibromopropyl butanoate CAS No. 6308-05-0

2,3-Dibromopropyl butanoate

Cat. No.: B14743889
CAS No.: 6308-05-0
M. Wt: 287.98 g/mol
InChI Key: QBSSONRXVOSUDT-UHFFFAOYSA-N
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Description

2,3-Dibromopropyl butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of two bromine atoms attached to a propyl group, which is further esterified with butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromopropyl butanoate typically involves the esterification of 2,3-dibromopropanol with butanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:

2,3-Dibromopropanol+Butanoic AcidH2SO42,3-Dibromopropyl Butanoate+Water\text{2,3-Dibromopropanol} + \text{Butanoic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,3-Dibromopropanol+Butanoic AcidH2​SO4​​2,3-Dibromopropyl Butanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromopropyl butanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The compound can be reduced to form 2,3-dibromopropanol or further to propanol.

    Oxidation: Oxidizing agents can convert the ester group to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Nucleophilic Substitution: Products like 2,3-dihydroxypropyl butanoate or 2,3-diaminopropyl butanoate.

    Reduction: Products like 2,3-dibromopropanol or propanol.

    Oxidation: Products like 2,3-dibromopropanoic acid.

Scientific Research Applications

2,3-Dibromopropyl butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromopropyl butanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis or other transformations under appropriate conditions, leading to various products.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromopropanol: Similar structure but lacks the ester group.

    2,3-Dibromopropanoic Acid: Similar structure but contains a carboxylic acid group instead of an ester.

    2,3-Dibromopropyl Acetate: Similar structure but esterified with acetic acid instead of butanoic acid.

Uniqueness

2,3-Dibromopropyl butanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ester functionality is required.

Properties

CAS No.

6308-05-0

Molecular Formula

C7H12Br2O2

Molecular Weight

287.98 g/mol

IUPAC Name

2,3-dibromopropyl butanoate

InChI

InChI=1S/C7H12Br2O2/c1-2-3-7(10)11-5-6(9)4-8/h6H,2-5H2,1H3

InChI Key

QBSSONRXVOSUDT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC(CBr)Br

Origin of Product

United States

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